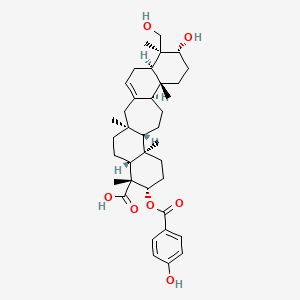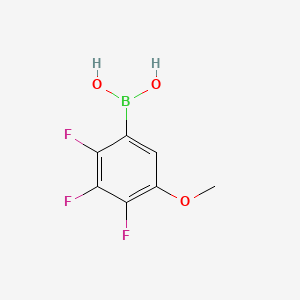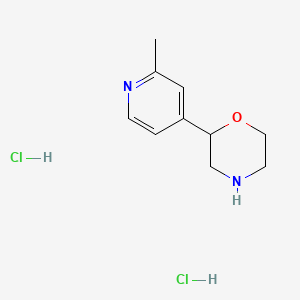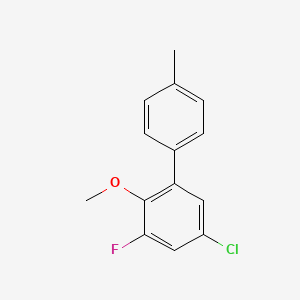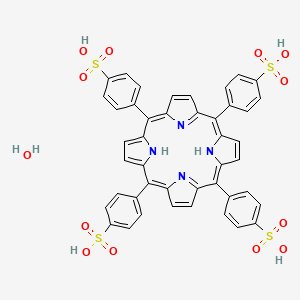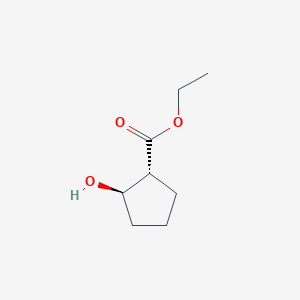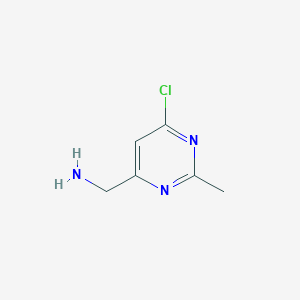
(6-Chloro-2-methylpyrimidin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-methylpyrimidin-4-YL)methanamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methylpyrimidin-4-YL)methanamine typically involves the chlorination of 2-methylpyrimidine followed by the introduction of a methanamine group. One common method is the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst to form 6-chloro-2-methylpyrimidine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate and final products are often purified using techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-2-methylpyrimidin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Amine derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-methylpyrimidin-4-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-Chloro-2-methylpyrimidin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylpyrimidine: Lacks the methanamine group but shares the pyrimidine core structure.
2-Methylpyrimidin-4-YL)methanamine: Similar structure but without the chlorine atom.
6-Chloro-4-methylpyrimidin-2-YL)methanamine: Positional isomer with the chlorine and methyl groups swapped.
Uniqueness
(6-Chloro-2-methylpyrimidin-4-YL)methanamine is unique due to the presence of both the chlorine atom and the methanamine group on the pyrimidine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8ClN3 |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
(6-chloro-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,3,8H2,1H3 |
InChI-Schlüssel |
HSVWIBMQDKXZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


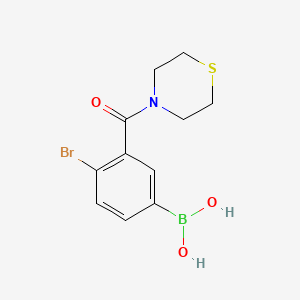


![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
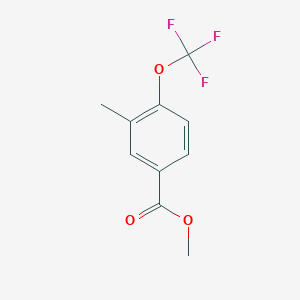
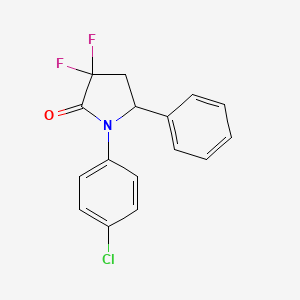
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
